6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine
Description
6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine is a synthetic organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of methoxy groups and a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.
Properties
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-10-18(20-13-4-6-14(21-2)7-5-13)16-11-15(22-3)8-9-17(16)19-12/h4-9,11-12,18-20H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQACUACWDKSMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1)C=CC(=C2)OC)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline and 2-methyl-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and improve efficiency.
Automation and Monitoring: Advanced monitoring systems are employed to ensure consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which may have different biological activities and properties.
Scientific Research Applications
6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Modulate Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- 4-trifluoromethyl-2-anilinoquinoline derivatives
Uniqueness
6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical properties compared to similar compounds. Its methoxy groups and tetrahydroquinoline core make it a versatile compound for various applications in scientific research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
